N-methoxy-N-methylfuran-3-carboxamide
CAS No.: 148900-66-7
Cat. No.: VC21131926
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148900-66-7 |
---|---|
Molecular Formula | C7H9NO3 |
Molecular Weight | 155.15 g/mol |
IUPAC Name | N-methoxy-N-methylfuran-3-carboxamide |
Standard InChI | InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 |
Standard InChI Key | MFPGWFIDJVZSPW-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1=COC=C1)OC |
Canonical SMILES | CN(C(=O)C1=COC=C1)OC |
Introduction
Chemical Identity and Structural Properties
N-methoxy-N-methylfuran-3-carboxamide is a heterocyclic organic compound with significant synthetic utility. This section examines its fundamental chemical properties and structural characteristics that contribute to its reactivity and applications.
Basic Chemical Information
N-methoxy-N-methylfuran-3-carboxamide is characterized by its unique molecular structure combining a furan heterocycle with a Weinreb amide functional group. The compound's essential chemical information is summarized in Table 1.
Table 1: Chemical Identity of N-methoxy-N-methylfuran-3-carboxamide
Property | Value |
---|---|
CAS Number | 148900-66-7 |
Molecular Formula | C₇H₉NO₃ |
Molecular Weight | 155.15 g/mol |
IUPAC Name | N-methoxy-N-methylfuran-3-carboxamide |
SMILES | CON(C)C(=O)C1=COC=C1 |
The compound features a furan ring with the carboxamide group at the 3-position, distinguishing it from the more commonly studied 2-substituted furan derivatives . The N-methoxy-N-methyl amide group creates the characteristic Weinreb amide functionality that is central to its synthetic utility and reactivity patterns.
Structural Characteristics
The structural features of N-methoxy-N-methylfuran-3-carboxamide include a planar furan ring connected to a methylated amide group. X-ray crystallography and NMR studies of similar compounds confirm that the furan ring maintains its planarity while the amide portion adopts a specific conformation that facilitates its unique reactivity in organic synthesis.
The presence of the methoxy group on the nitrogen atom is the defining characteristic that classifies this compound as a Weinreb amide. This structural arrangement enables the formation of a stable tetrahedral intermediate during reactions with organometallic reagents, which is critical for its synthetic applications .
Synthesis Methods
The preparation of N-methoxy-N-methylfuran-3-carboxamide can be accomplished through several synthetic routes, each offering specific advantages depending on the starting materials and desired scale.
From Carboxylic Acids
The most common approach to synthesizing N-methoxy-N-methylfuran-3-carboxamide involves the conversion of the corresponding carboxylic acid (furan-3-carboxylic acid) using coupling reagents. This method typically yields high purity products suitable for further synthetic applications.
One particularly effective method involves using 2-chloro-1-methylpyridinium iodide as a coupling agent. This approach allows for the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides with high yields and without racemization when chiral carboxylic acids are used . The general reaction scheme is:
Furan-3-carboxylic acid + N,O-dimethylhydroxylamine (with coupling agent) → N-methoxy-N-methylfuran-3-carboxamide
One-Pot Synthesis Methods
A convenient one-pot method for synthesizing Weinreb amides including N-methoxy-N-methylfuran-3-carboxamide has been developed using trichloroacetonitrile and triphenylphosphine. This approach simplifies the synthesis process and typically provides good yields.
The optimized reaction conditions for this method are summarized in Table 2:
Table 2: Optimized Conditions for One-Pot Synthesis of Weinreb Amides
Reagent | Equivalents | Conditions |
---|---|---|
Trichloroacetonitrile | 2 | Room temperature, 1h |
Triphenylphosphine | 2 | Room temperature, 1h |
Triethylamine | 4 | Room temperature, 1h |
Solvent | - | CH₂Cl₂ or CH₃CN |
Under these conditions, yields of approximately 93-94% can be achieved for various Weinreb amides, including furan derivatives . This methodology represents a significant advancement in the practical synthesis of these important synthetic intermediates.
From Acid Chlorides
Another efficient approach involves the conversion of furan-3-carbonyl chloride with N,O-dimethylhydroxylamine in the presence of a base such as triethylamine. This method is particularly useful for large-scale preparations:
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Conversion of furan-3-carboxylic acid to the acid chloride using reagents such as oxalyl chloride and catalytic DMF
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Reaction of the acid chloride with N,O-dimethylhydroxylamine and triethylamine
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Purification to obtain N-methoxy-N-methylfuran-3-carboxamide
Chemical Reactions and Reactivity
N-methoxy-N-methylfuran-3-carboxamide demonstrates distinctive reactivity patterns that make it valuable in organic synthesis. This section explores its key reactions and mechanistic details.
Reactions with Organometallic Reagents
The most significant synthetic application of N-methoxy-N-methylfuran-3-carboxamide is its reaction with organometallic reagents to form ketones. Unlike other acyl derivatives, Weinreb amides react with Grignard and organolithium reagents to give ketones in high yields without over-addition problems .
For example, the reaction of N-methoxy-N-methylfuran-3-carboxamide with phenylmagnesium chloride would selectively yield the corresponding furan-3-phenyl ketone. This selectivity is due to the formation of a stable tetrahedral intermediate through chelation with the methoxy group .
The mechanism involves:
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Nucleophilic attack by the organometallic reagent
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Formation of a chelated tetrahedral intermediate
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Hydrolysis during workup to release the ketone product
Weinreb Ketone Synthesis Mechanism
The unique reactivity of N-methoxy-N-methylfuran-3-carboxamide in the Weinreb ketone synthesis can be explained by examining the reaction mechanism. The process involves the formation of a stable metal-chelated intermediate that prevents over-addition of the organometallic reagent .
When an organometallic reagent attacks the carbonyl carbon of the Weinreb amide, the resulting tetrahedral intermediate is stabilized by chelation from the methoxy group. This intermediate remains stable until the aqueous workup, at which point it collapses to form the ketone product. This mechanism explains why Weinreb amides produce ketones cleanly without the formation of tertiary alcohols that would result from over-addition .
Other Transformation Pathways
Beyond ketone synthesis, N-methoxy-N-methylfuran-3-carboxamide can participate in various other chemical transformations:
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Reduction to aldehydes using DIBAL-H or LiAlH₄
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Wittig reactions for direct transformation to unsaturated compounds
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Electrophilic aromatic substitution at the furan C5 position, which computational studies have identified as the most favorable site for further functionalization
These diverse reaction pathways make N-methoxy-N-methylfuran-3-carboxamide a versatile synthetic building block in organic chemistry.
Applications in Chemical Research and Industry
N-methoxy-N-methylfuran-3-carboxamide has found numerous applications across chemical research and industrial sectors, particularly in pharmaceutical development and materials science.
Pharmaceutical Synthesis
Comparison with Similar Compounds
To fully understand the significance of N-methoxy-N-methylfuran-3-carboxamide, it is valuable to compare it with structurally related compounds and examine structure-activity relationships.
Comparison with Furan-2-Carboxamide Derivatives
N-methoxy-N-methylfuran-3-carboxamide differs from its 2-substituted isomer in several important ways. Table 3 presents a comparison of these structurally similar compounds:
Table 3: Comparison of Furan Carboxamide Derivatives
Property | N-methoxy-N-methylfuran-3-carboxamide | N-methoxy-N-methylfuran-2-carboxamide |
---|---|---|
CAS Number | 148900-66-7 | 95091-92-2 |
Molecular Weight | 155.15 g/mol | 155.15 g/mol |
Position of Substitution | 3-position | 2-position |
Reactivity | Moderate reactivity with organometallics | Higher reactivity with organometallics |
NMR Characteristics | Distinctive pattern for 3-substituted furan | Characteristic pattern for 2-substituted furan |
Applications | Diverse pharmaceutical and materials applications | Widely used in pharmaceutical synthesis |
The positional isomerism significantly affects the electronic distribution in the furan ring, which in turn influences reactivity patterns and applications in synthetic chemistry .
Comparison with Other Weinreb Amides
N-methoxy-N-methylfuran-3-carboxamide belongs to the broader class of Weinreb amides, which includes various structural types. Table 4 compares several Weinreb amides:
Table 4: Comparison of Various Weinreb Amides
Compound | Structural Feature | Molecular Weight | Key Applications |
---|---|---|---|
N-methoxy-N-methylfuran-3-carboxamide | Furan heterocycle at position 3 | 155.15 g/mol | Pharmaceutical synthesis, materials science |
N-methoxy-N-methylformamide | Simplest Weinreb amide | 89.09 g/mol | Basic organic synthesis |
N-methoxy-N-methylcyclopropanecarboxamide | Cyclopropane ring | 129.16 g/mol | Strained ring chemistry, pharmaceuticals |
N-methoxy-N-methyltetrahydrofuran-3-carboxamide | Saturated furan ring | 159.18 g/mol | Pharmaceutical intermediates |
These structural variations significantly influence the reactivity, stability, and applications of the respective Weinreb amides in organic synthesis .
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